Chelidonine
Overview
Description
Chelidonine is the major alkaloid component of Chelidonium majus, a species of the family Papaveraceae . It is an isolate of Papaveraceae with acetylcholinesterase and butyrylcholinesterase inhibitory activity . The chemical formula of this compound is C20H19NO5 .
Synthesis Analysis
The synthesis of this compound involves the use of urethane and benzyl bromide. The urethane is obtained by first using the nitrile (5,6-dihydro-2H-cyclobuta [f] [1,3]benzodioxole-5-carbonitrile), due to hydrolysis carboxylic acid is generated . The benzyl bromide is obtained by the conversion of 2,3-methylenedioxybenzaldehyde to 1,2,3,4 - tetrahydro-7,8-methylenedioxyisoquinol by the successive Hofmann and von Braun degradations .
Molecular Structure Analysis
The systematic IUPAC name of this compound is (5b R ,6 S ,12b S )-13-Methyl-5b,6,7,12b,13,14-hexahydro-2 H ,10 H - [1,3]benzodioxolo [5,6- c ] [1,3]dioxolo [4,5- i ]phenanthridin-6-ol . The molar mass of this compound is 353.374 g·mol −1 .
Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in the total synthesis of dl-chelidonine . It has also been involved in the synthesis of Benzobicycloheptanones .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H19NO5 and a molecular weight of 353.4 g/mol .
Scientific Research Applications
Mechanism-Based Inactivation of Cytochrome P450 2D6
Chelidonine acts as a mechanism-based inactivator of CYP2D6, potentially leading to drug-drug interactions. It produces time-, concentration-, and NADPH-dependent inhibition of CYP2D6, affecting enzyme activity and possibly influencing drug metabolism (Liu et al., 2018).
Pharmacological Activities and Mechanisms
This compound exhibits antitumor, analgesic, antibacterial, and spasmolysis activities. Its antitumor activity has gained increasing attention, providing a theoretical basis for further study and application of Chelidonium majus (Zou Xian, 2014).
Effects on Tubulin Polymerisation and Cell Cycle Progression
This compound inhibits tubulin polymerisation and disrupts microtubular structure in cells, leading to a G2/M arrest. This is characterized by abnormal metaphase morphology and altered levels of cyclin B1 and cdc2 kinase activity (Panzer et al., 2001).
Metabolic Activation and Enzyme Inhibition
This compound is bioactivated to ortho-quinone derivatives both in vitro and in vivo. It's involved in metabolic pathways leading to enzyme inhibition, indicating its potential impact on drug metabolism (Liu et al., 2019).
Enhancement of Bioavailability for Cancer Treatment
This compound's encapsulation in poly(lactic-co-glycolic acid) nanoparticles enhances its bioavailability and therapeutic index for cancer treatment, improving anti-cancer potential compared to unentrapped this compound (Hamidia et al., 2021).
Anti-Inflammatory Effects
This compound suppresses the production of inflammatory mediators via the TLR4/NF-κB signaling pathway in macrophages, indicating its potential for treating inflammatory conditions (Liao et al., 2018).
Telomerase Activity Regulation and Senescence Induction
This compound affects telomerase activity and hTERT expression in HepG2 cells, potentially inducing cell senescence. This points to its role in cancer therapy through modulation of cellular aging processes (Noureini & Wink, 2009).
Suppression of Eosinophilic Airway Inflammation
In asthmatic mice, this compound attenuates airway eosinophilia and reduces expression of inflammatory cytokines like IL-4 and eotaxin-2. This suggests its potential use in treating allergic asthma (Kim et al., 2015).
Mechanism of Action
Target of Action
Chelidonine, a major bioactive isoquinoline alkaloid ingredient in Chelidonium majus, is known to target several key proteins and enzymes in the body. It has been found to exhibit acetylcholinesterase and butyrylcholinesterase inhibitory activity . In addition, it has been identified as a potent and selective inhibitor of STK19 kinase activity, which is a novel activator of NRAS, a protein involved in cell signaling . These targets play crucial roles in various biological activities, including cell signaling, inflammation, and cell death.
Mode of Action
This compound interacts with its targets in a way that modulates their activity. For instance, as an acetylcholinesterase and butyrylcholinesterase inhibitor, it prevents these enzymes from breaking down acetylcholine, a neurotransmitter, thereby increasing both the level and duration of the neurotransmitter’s action . As an inhibitor of STK19 kinase, it suppresses the activation of NRAS, leading to reduced cell proliferation and induction of apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to suppress the cancer genes by regulating cell cycle, inducing cell apoptosis, and inhibiting proliferation . It also affects the cell cycle checkpoints and MAPK signaling pathways within cells . Furthermore, it has been suggested that this compound may suppress IL-4, eotaxin-2, and OVA-specific IgE production through the STAT6 and Foxp3 pathways .
Pharmacokinetics
It is known that this compound is a small molecule with a molar mass of 353374 g/mol . It is soluble in ethanol, chloroform, and amyl alcohol, but insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The interaction of this compound with its targets and its influence on various biochemical pathways result in a range of cellular and molecular effects. It has been found to have profound inhibitory effects on airway inflammation . It also has the ability to induce apoptosis in some transformed or malignant cell lines . Moreover, it has been shown to suppress the growth of NRAS-driven tumor cells .
Safety and Hazards
Chelidonine is classified as Acute toxicity - Category 4, Oral and Acute toxicity - Category 4, Inhalation . It is harmful if swallowed or inhaled . Protective measures such as wearing chemical impermeable gloves, ensuring adequate ventilation, and avoiding breathing dust/fume/gas/mist/vapors/spray are recommended .
Biochemical Analysis
Biochemical Properties
It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
Chelidonine has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been found to induce cell death through cell cycle checkpoints and MAP Kinase pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The cellular toxicological mechanism of this compound is related to the differential upregulation of phospho-Chk2, p21Cip1/Waf1, phospho- ERK1/2 and phospho-p38 in various cell types, leading to alternations in the suppression of proliferation and either induction or prevention of apoptosis .
Dosage Effects in Animal Models
In mice, administration of 50 or 75 mg/kg body weight this compound improved the histopathological picture of livers damaged by Cd treatment. Also, biochemical parameters such as ALT, AST, and ALP activities were lowered to the levels intermediate between control animals and Cd treated ones .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKISGDRQRSCII-ZOCIIQOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4312-31-6 (hydrochloride), 63937-19-9 (sulfate) | |
Record name | Chelidonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10878474 | |
Record name | Chelidonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20267-87-2, 476-32-4 | |
Record name | (±)-Chelidonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20267-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Chelidonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=476-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chelidonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chelidonine (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chelidonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chelidonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHELIDONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K7EK8446J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHELIDONINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UDG3LY0GT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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